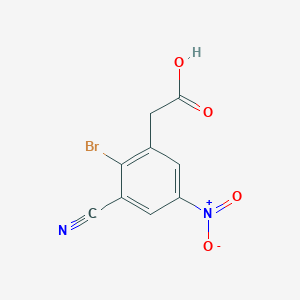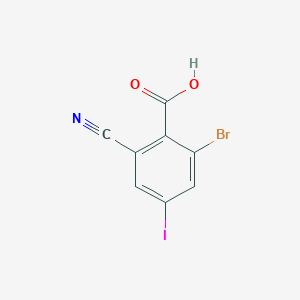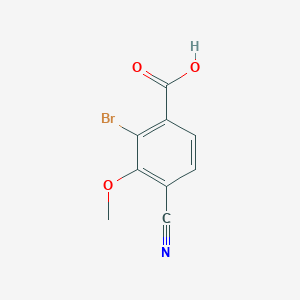
2,4-Dichloro-3-nitrobenzodifluoride
Vue d'ensemble
Description
2,4-Dichloro-3-nitrobenzodifluoride is an organic compound with the molecular formula C7H2Cl2F3NO2. It is a derivative of benzene, characterized by the presence of two chlorine atoms, one nitro group, and three fluorine atoms attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dichloro-3-nitrobenzodifluoride typically involves the nitration of 2,4-dichlorobenzotrifluoride. The process includes the following steps:
Separation: The reaction mixture is then separated into waste acid and a nitration intermediate.
Second-Step Nitration: The nitration intermediate is further reacted with mixed acid (fuming nitric acid and fuming sulfuric acid) to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous flow reactors and recycling of waste acids are common practices to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-3-nitrobenzodifluoride undergoes various chemical reactions, including:
Nitration: As described in the preparation methods.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nitration: Fuming nitric acid and fuming sulfuric acid at elevated temperatures.
Reduction: Hydrogen gas with a catalyst such as palladium on carbon.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Reduction: 2,4-Dichloro-3-aminobenzodifluoride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dichloro-3-nitrobenzodifluoride is utilized in several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: Used in the development of pesticides and herbicides.
Material Synthesis: Employed in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-3-nitrobenzodifluoride depends on its application. In pharmaceuticals, it may act as a precursor to active compounds that interact with specific molecular targets. In agrochemicals, it may inhibit essential enzymes in pests or weeds, leading to their elimination. The exact molecular targets and pathways involved vary based on the specific application and derivative formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-3,5-dinitrobenzotrifluoride: Another nitro-substituted derivative with two nitro groups.
2,4-Dichlorobenzotrifluoride: The parent compound without the nitro group.
Uniqueness
2,4-Dichloro-3-nitrobenzodifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of chlorine, nitro, and trifluoromethyl groups makes it a versatile intermediate for various applications .
Propriétés
IUPAC Name |
1,3-dichloro-4-(difluoromethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO2/c8-4-2-1-3(7(10)11)5(9)6(4)12(13)14/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORAMNJIHZLGNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















